molecular formula C9H8N2O B015038 4-Methylphthalazin-1(2H)-one CAS No. 5004-48-8

4-Methylphthalazin-1(2H)-one

Cat. No.: B015038
CAS No.: 5004-48-8
M. Wt: 160.17 g/mol
InChI Key: QRNVHFPDZAZUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphthalazin-1(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116342. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Methylphthalazin-1(2H)-one is a derivative of phthalazinone, a class of compounds known for their diverse biological activities, including antifungal, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Formula C9H8N2O\text{Chemical Formula C}_9\text{H}_8\text{N}_2\text{O}

This compound features a phthalazine ring system with a methyl group at the 4-position, which influences its biological activity.

Antifungal Activity

Research has demonstrated that various phthalazinone derivatives exhibit significant antifungal properties. For instance, a study highlighted that compounds structurally related to this compound showed promising antifungal activity against dermatophytes and Cryptococcus neoformans . The presence of specific substituents, such as a methyl group at the N-2 position and a halogenated benzyl group at the C-4 position, appears crucial for enhancing antifungal efficacy.

Table 1: Antifungal Activity of Phthalazinone Derivatives

CompoundActivity AgainstMIC (µg/mL)
This compoundC. neoformans< 50
5-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-oneDermatophytes< 25
2-Methylphthalazin-1(2H)-oneNo activity>250

Anticancer Activity

This compound and its derivatives have also been investigated for their anticancer properties. A study reported that certain phthalazinone derivatives exhibited moderate to good antiproliferative activity against various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer) . The structure-activity relationship indicated that modifications at the N-2 and C-4 positions significantly affect the anticancer potency.

Table 2: Anticancer Activity of Selected Phthalazinones

CompoundCancer Cell LineIC50 (µM)
This compoundHT-2915.5
Dithiocarbamate DerivativePC-312.3
Aminophthalazine DerivativeL-92922.0

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to involve the inhibition of key enzymes or pathways involved in fungal cell wall synthesis and cancer cell proliferation. For example, some phthalazinones have been shown to inhibit prostaglandin E2 production, which plays a role in tumor growth .

Case Studies

Several case studies have illustrated the potential applications of phthalazinones in clinical settings. For instance, a case study involving a patient with resistant fungal infections demonstrated significant improvement following treatment with a phthalazinone derivative . Additionally, another case highlighted the use of a phthalazinone compound in combination therapy for managing advanced cancer cases, showcasing its potential as an adjunct treatment .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-methylphthalazin-1(2H)-one and its derivatives.

  • Synthesis and Testing : A series of phthalazinone derivatives, including this compound, were synthesized and evaluated for their antifungal activity against various pathogenic fungi. Notably, derivatives with specific substitutions demonstrated significant antifungal effects against strains such as Candida and Cryptococcus neoformans .
  • Mechanism of Action : The antifungal activity is believed to be influenced by the structural features of the compounds, particularly the presence of electron-donating or withdrawing groups. Studies indicate that modifications at the C-4 position enhance the antifungal efficacy .
CompoundAntifungal ActivityNotes
This compoundModerateExhibits activity against standard strains
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneHighEffective against Cryptococcus neoformans
N-alkylated derivativesVariableStructure-dependent efficacy

Anticancer Properties

The anticancer potential of phthalazinone derivatives, including this compound, has been increasingly recognized.

  • Inhibition Studies : Compounds derived from this compound have shown promising results as inhibitors of various cancer cell lines. For instance, certain derivatives have been identified as effective inhibitors of poly ADP ribose polymerase (PARP) and aurora kinase, which are critical targets in cancer therapy .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications at the N-2 and C-4 positions significantly influence anticancer activity. The introduction of dithiocarbamate scaffolds has also been explored to enhance potency against cancer cells .
CompoundTarget EnzymeIC50 ValueActivity
Phthalazinone-dithiocarbamate hybridPARP<10 µMPromising anticancer agent
N-alkylated phthalazinonesAurora kinaseVariableStructure-dependent

Drug Development Potential

The phthalazinone core is recognized as a privileged scaffold in medicinal chemistry due to its versatility.

  • Drug-Likeness and Toxicity Predictions : Computational tools such as Swiss-ADME have been employed to predict the pharmacokinetic properties and toxicity profiles of new phthalazinone derivatives. These predictions are crucial for guiding further development and optimization of drug candidates .
  • Future Directions : Ongoing research aims to explore additional modifications and combinations with other pharmacophores to enhance the therapeutic profiles of phthalazinone derivatives. The integration of these compounds into drug formulations could lead to novel treatments for fungal infections and cancer .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Methylphthalazin-1(2H)-one derivatives with high purity?

  • Methodology : The synthesis typically involves Friedel–Crafts reactions using phthalic anhydride and phenols, followed by cyclization with hydrazine . For example, 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one derivatives can be prepared via refluxing phthalic anhydride with substituted phenols in acetic acid, followed by hydrazine fusion. Purification steps include recrystallization from ethanol or chloroform to achieve >95% purity .
  • Critical Parameters : Temperature control during cyclization (60–80°C) and stoichiometric ratios of hydrazine to intermediates (1:1.2) are essential to minimize side products.

Q. How can spectroscopic techniques (IR, NMR) be optimized to characterize this compound derivatives?

  • Methodology :

  • IR : Look for carbonyl (C=O) stretches at 1660–1680 cm⁻¹ and aromatic C-H bending at 750–800 cm⁻¹. For example, UO₂ complexes of this compound show shifts in C=N and C=C bands to 1554–1440 cm⁻¹ due to ligand coordination .
  • ¹H-NMR : The methyl group at position 4 typically appears as a singlet at δ 2.35–2.45 ppm, while aromatic protons resonate between δ 7.2–8.1 ppm (DMSO-d₆, 300 MHz) .
    • Validation : Cross-validate spectral data with computational methods (e.g., DFT) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can synthetic pathways be modified to address contradictions in reported yields of this compound derivatives?

  • Analysis : Discrepancies in yields (e.g., 60% vs. 85%) often arise from reaction conditions. For instance, using phosphorus oxychloride (POCl₃) as a cyclization agent at 100°C improves yields compared to lower temperatures .
  • Methodology : Optimize solvent systems (e.g., ethanol/water vs. acetic acid) and catalyst loading (e.g., 5 mol% Pd for coupling reactions) to enhance reproducibility .

Q. What strategies are effective for resolving conflicting data in the coordination chemistry of this compound-metal complexes?

  • Case Study : Uranyl nitrate complexes of this compound show variable stoichiometry (1:1 or 2:1 ligand:metal ratios) depending on pH. At pH 5–6, the 2:1 complex dominates, confirmed by elemental analysis and molar conductivity .
  • Mitigation : Use X-ray crystallography to resolve ambiguities in binding modes. For example, UO₂(this compound)₂(NO₃)₂ exhibits a hexagonal bipyramidal geometry, validated by bond-length analysis .

Q. How can the biological activity of this compound derivatives be systematically evaluated against conflicting cytotoxicity reports?

  • Methodology :

  • In Vitro Assays : Screen derivatives against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. For example, polyaminophthalazinones show IC₅₀ values of 12–45 μM, with selectivity influenced by substituent polarity .
  • Mechanistic Studies : Use fluorescence spectroscopy to monitor interactions with DNA (e.g., intercalation vs. groove binding) .
    • Data Reconciliation : Compare results across multiple cell lines and control for batch variability in ligand purity.

Preparation Methods

Cyclocondensation of 2-Acylbenzoic Acids with Hydrazine

Reaction Mechanism and Intermediate Activation

The most widely reported method involves converting 2-acylbenzoic acids to phthalazin-1(2H)-ones via hydrazine-mediated cyclocondensation . For 4-methylphthalazin-1(2H)-one, the starting material is 2-(propionyl)benzoic acid (or analogous methyl-substituted acylbenzoic acid). The reaction proceeds in two steps:

  • Activation of the carboxylic acid : 2-(Propionyl)benzoic acid reacts with 1,1-carbonyldiimidazole (CDI) in acetonitrile (MeCN) or dimethylformamide (DMF) to form the acylimidazole intermediate . This step enhances electrophilicity, facilitating nucleophilic attack by hydrazine.

  • Cyclization : Hydrazine reacts with the acylimidazole intermediate, leading to ring closure and elimination of imidazole and water.

Key Conditions :

  • Solvent : MeCN or DMF (DMF increases product solubility to 25 mg/mL at 20°C) .

  • Hydrazine stoichiometry : 1.0–1.2 equivalents to minimize residual hydrazine .

  • Temperature : 80–100°C for 1–2 hours.

Process Optimization and PAT Monitoring

Power Compensation Calorimetry (PCC) and in situ infrared (IR) spectroscopy are critical for monitoring reaction progress and ensuring consistent hydrazine consumption . For example:

  • PCC tracks exothermic events during intermediate formation and cyclization.

  • IR confirms the disappearance of the acylimidazole carbonyl peak at 1,645 cm⁻¹ .

Table 1: Representative Data for Cyclocondensation Method

ParameterValueSource
Yield85–92%
Hydrazine residue≤110 ppm
Reaction time2–4 hours
Purity (HPLC)>98%

Substitution Reactions on Halogenated Phthalazinones

Amination Followed by Alkylation

An alternative route involves introducing methyl groups via reductive amination or alkylation of 4-aminophthalazin-1(2H)-one:

  • Amination : 4-Bromophthalazin-1(2H)-one reacts with ammonia or methylamine under catalytic hydrogenation .

  • Methylation : The amine intermediate undergoes alkylation with methyl iodide or dimethyl sulfate.

Table 2: Substitution Reaction Parameters

StepConditionsYieldSource
BrominationK₂CO₃, dry acetone, 80°C62–85%
Methylation (hypothetical)CH₃MgBr, THF, 0°C to rt~50%*

*Theoretical estimate based on analogous reactions.

Industrial Synthesis and Scale-Up Considerations

Large-Scale Production via Cyclocondensation

Huarong Pharm’s manufacturing process for this compound emphasizes CDI-mediated cyclocondensation under GMP conditions . Key features include:

  • Solvent selection : Ethanol-water mixtures for controlled crystallization.

  • Hydrazine control : Multiple washings with dilute acetic acid to reduce residues to <50 ppm .

Quality Assurance Metrics

  • Purity : ≥98% (HPLC) .

  • Moisture content : ≤0.5% (Karl Fischer titration) .

  • Impurities : ≤1.0% (specified unidentified impurities) .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesDisadvantagesYield
CyclocondensationScalable, PAT-compatibleRequires hydrazine handling85–92%
SubstitutionFlexible substituent introductionLow yields, harsh conditions50–70%

Properties

IUPAC Name

4-methyl-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNVHFPDZAZUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198192
Record name 4-Methyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5004-48-8
Record name 4-Methyl-1(2H)-phthalazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005004488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5004-48-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-4-methylphthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methylphthalazin-1(2H)-one
4-Methylphthalazin-1(2H)-one
4-Methylphthalazin-1(2H)-one
4-Methylphthalazin-1(2H)-one
4-Methylphthalazin-1(2H)-one
4-Methylphthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.